2-(4-Chlorophenyl)-2-fluoroacetic acid
Description
2-(4-Chlorophenyl)-2-fluoroacetic acid (CAS: 74590-69-5) is a fluorinated aromatic acetic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . The compound features a 4-chlorophenyl group attached to a fluoro-substituted acetic acid backbone. It is commonly used in pharmaceutical and agrochemical research due to its structural versatility, with a purity of 95% in commercial samples . Key synonyms include 4-Chloro-α-fluorobenzeneacetic acid and p-Chlorophenylfluoroacetic acid .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNEBPZNGMKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294537 | |
| Record name | 4-Chloro-α-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74590-69-5 | |
| Record name | 4-Chloro-α-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74590-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-fluoroacetic acid typically involves the reaction of 4-chlorobenzyl chloride with potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluoro and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-fluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
a. 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid (CAS: 475301-73-6)
- Molecular Formula : C₈H₅ClF₂O₂
- Key Differences: Contains two fluorine atoms at the α-carbon instead of one. Increased electronegativity reduces acidity (pKa likely higher than monofluoro analog) due to stronger electron-withdrawing effects . Higher lipophilicity may enhance membrane permeability in biological systems.
b. 2-Fluoro-2-(2-nitro-4-bromophenyl)acetic Acid
- Molecular Formula: C₈H₅BrFNO₄
- Key Differences :
Chlorine and Hydroxyl Derivatives
a. 2-(4-Chlorophenyl)-2-hydroxyacetic Acid (CAS: 16273-37-3)
b. 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid (CAS: 25563-04-6)
- Molecular Formula : C₁₄H₁₁ClO₃
- Key Differences: Incorporates a phenoxy linker between the aromatic ring and acetic acid. Extended conjugation reduces metabolic stability but improves binding affinity to certain enzyme targets (e.g., cyclooxygenases) .
Amino-Substituted Derivatives
2-Amino-2-(4-chloro-3-fluorophenyl)acetic Acid Hydrochloride (CAS: 1135916-92-5)
- Molecular Formula: C₈H₈Cl₂FNO₂
- Key Differences: Amino group replaces fluorine, introducing basicity (pKa ~9–10 for the amine). Hydrochloride salt form improves aqueous solubility and crystallinity .
Ester Derivatives
Methyl 2-(4-Chlorophenyl)-2-fluoroacetate (CAS: 1206631-87-9)
- Molecular Formula : C₉H₈ClFO₂
- Key Differences :
Structural and Functional Comparison Table
Research Implications
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity enhances metabolic stability and acidity, favoring use in protease inhibitors. Hydroxyl derivatives are preferred for chiral synthesis .
- Phenoxy Linkers: Improve target selectivity in NSAID-like molecules but may reduce bioavailability .
- Amino Derivatives: Serve as precursors for peptidomimetics or kinase inhibitors .
Biological Activity
Overview
2-(4-Chlorophenyl)-2-fluoroacetic acid is an organic compound notable for its unique structural features, which include a chlorophenyl group and a fluoroacetic acid moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research.
- IUPAC Name : this compound
- Molecular Formula : C8H6ClF O2
- CAS Number : 74590-69-5
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the compound may inhibit or activate certain pathways, leading to various biological effects. Detailed studies are required to elucidate these mechanisms fully.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
The disc diffusion method was employed to assess antibacterial activity, revealing notable inhibition zones around the compound when tested against these pathogens .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pneumoniae | 12 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
Studies have also explored the anticancer properties of this compound. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Further research is needed to determine its effectiveness across various types of cancer cells and its potential as a therapeutic agent .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in PubMed Central highlighted the antibacterial activity of related compounds and suggested that structural modifications, such as those found in this compound, could enhance efficacy against resistant strains .
- Toxicological Assessment : A comprehensive toxicity assessment indicated that while the compound shows promise as an antimicrobial agent, it also possesses potential health hazards. Prolonged exposure may lead to irritation or more severe health effects, necessitating careful handling in laboratory settings .
- Synthesis and Applications : The synthesis of this compound typically involves reacting 4-chlorobenzyl chloride with potassium fluoride in DMSO. This method not only yields high purity but also sets the stage for further chemical modifications that could enhance its biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
